1-Oxa-4-azaspiro[5.5]undecan-5-one
Description
Strategic Importance of Spirocyclic Heterocycles in Contemporary Chemistry
Spirocyclic heterocycles are compounds characterized by two rings connected by a single common atom, known as the spiroatom. researchgate.net This unique structural feature imparts a distinct three-dimensional geometry, moving away from the often flat structures of many traditional aromatic compounds. researchgate.net The strategic importance of these scaffolds in contemporary chemistry, particularly in medicinal chemistry and drug discovery, is multifaceted.
The inherent three-dimensionality of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.combldpharm.com This is a significant advantage in drug design, where the goal is to create molecules that interact specifically with a particular protein or enzyme. Furthermore, the introduction of a spirocyclic motif can improve the physicochemical properties of a molecule. bldpharm.comtandfonline.com Shifting from planar, sp²-hybridized systems to more saturated, sp³-hybridized spirocyclic structures often results in improved solubility, metabolic stability, and pharmacokinetic profiles. bldpharm.comtandfonline.combldpharm.com
The novelty of spirocyclic structures is also a key driver of their strategic importance. researchgate.net As researchers seek to explore new chemical space, spirocycles offer a departure from more conventional ring systems, providing opportunities for the development of new intellectual property. researchgate.net The conformational rigidity of spirocyclic systems, compared to more flexible acyclic or monocyclic structures, can also be advantageous, as it reduces the entropic penalty upon binding to a target. researchgate.net
Rationale for Investigating Oxa-Aza Spiro[5.5]undecane Scaffolds
The 1-oxa-4-azaspiro[5.5]undecane scaffold, which incorporates both an oxygen and a nitrogen atom within its spirocyclic framework, is of particular interest to researchers. The presence of these heteroatoms introduces polarity and the potential for hydrogen bonding, which are crucial for molecular recognition and interaction with biological macromolecules. mdpi.com The specific arrangement of the oxa- and aza- moieties within the spiro[5.5]undecane core can be systematically varied to fine-tune the electronic and steric properties of the molecule.
Derivatives of oxa-aza spiro[5.5]undecane have been investigated for a range of potential therapeutic applications. For example, certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual ligands for the μ-opioid receptor and the sigma-1 receptor, suggesting their potential in the development of novel analgesics. acs.org In another study, derivatives of 1-oxa-9-azaspiro[5.5]undecane have shown promising antituberculosis activity, targeting the MmpL3 protein in M. tuberculosis. osi.lv Furthermore, trisubstituted urea (B33335) derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane core have been discovered as highly potent inhibitors of soluble epoxide hydrolase, indicating their potential as drug candidates for treating chronic kidney diseases. nih.gov
The investigation of these scaffolds is also driven by the desire to create libraries of diverse, three-dimensional molecules for high-throughput screening. The modular synthesis of oxa-aza spiro[5.5]undecane derivatives allows for the introduction of various substituents, leading to a wide range of compounds with distinct biological activities. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-oxa-4-azaspiro[5.5]undecan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-9(12-7-6-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRELRXKYMSNLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 Oxa 4 Azaspiro 5.5 Undecan 5 One
Derivatization and Functionalization of 1-Oxa-4-azaspiro[5.5]undecan-5-one
Stereoselective Synthesis and Chiral Resolution Techniques
The controlled three-dimensional arrangement of atoms during the synthesis of spirocycles like this compound is critical for their application in various scientific fields. Researchers have developed several stereoselective methods to address this challenge.
One notable approach involves N-radical promoted hydrogen atom transfer (HAT) reactions in carbohydrate-derived systems to create oxa-aza spirobicycles. For instance, the synthesis of a 1-oxa-7-azaspiro[5.5]undecane derivative starting from a phosphoramidate (B1195095) derived from D-glucose resulted in two diastereomeric spiro-compounds. csic.es The stereochemistry at the spirocenter (C-5) was determined by analyzing Nuclear Overhauser Effect (NOE) correlations. In one epimer, an NOE interaction was observed between the anomeric proton (1-H) and the benzylic protons of the phosphoramidyl group, while the other epimer showed an interaction between 1-H and 6-H. csic.es
Enzymatic methods have also proven effective for achieving high stereoselectivity. A novel protocol using d-aminoacylase (DA) to catalyze a [5+1] double Michael addition has been developed for the synthesis of (hetero)spiro[5.5]undecane derivatives. researchgate.net A key advantage of this biocatalytic methodology is the formation of almost exclusively the cis isomers, as confirmed by NMR spectroscopy. researchgate.net
Solvent choice can also play a crucial role in directing stereoselectivity. In a spiroannelation reaction to form spiro[5.5]undecanes, changing the solvent from dichloromethane (B109758) (CH2Cl2) to either acetonitrile (B52724) (CH3CN) or tetrahydrofuran (B95107) (THF) significantly enhanced the stereoselectivity of the reaction. researchgate.net
Furthermore, spontaneous chiral resolution has been observed during the crystallization of certain spiro compounds. For example, spirodiazatellurane, a related spirocyclic compound, underwent spontaneous resolution of its enantiomers upon crystallization, with the absolute configurations being confirmed by single-crystal X-ray analysis. nih.gov This highlights a potential, albeit less predictable, method for obtaining enantiomerically pure spirocycles.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. The formation of the 1-oxa-4-azaspiro[5.5]undecane scaffold can be achieved through various transformations, each with a distinct and intricate mechanism.
N-Radical Promoted Hydrogen Atom Transfer Reactions in Oxa-Aza Spirobicycles
A powerful method for constructing oxa-aza spirobicycles involves an intramolecular hydrogen atom transfer (HAT) promoted by nitrogen-centered radicals. csic.esdocumentsdelivered.com This process allows for the functionalization of otherwise unreactive C-H bonds. csic.es
The key steps in this transformation are:
Radical Generation : An N-radical is generated from a suitable precursor, such as an N-phosphoramidate or N-cyanamide, by reacting it with (diacetoxyiodo)benzene (B116549) (DIB) and iodine. csic.es
Intramolecular HAT : The electrophilic N-radical undergoes a regio- and stereoselective 1,5- or 1,6-HAT reaction, abstracting a hydrogen atom from a specific carbon within the molecule. csic.es
This methodology has been successfully applied to synthesize a variety of oxa-aza spirobicycles from carbohydrate templates, demonstrating the versatility of the N-radical promoted HAT reaction. csic.esdntb.gov.ua
| Starting Material Type | Reagents | HAT Type | Spirocyclic System Formed |
| N-Phosphoramidate on C-1 Tether | DIB, I2 | 1,5-HAT | 1-Oxa-6-azaspiro[4.4]nonane |
| N-Cyanamide on C-1 Tether | DIB, I2 | 1,6-HAT | 1-Oxa-6-azaspiro[4.5]decane |
| N-Phosphoramidate on C-1 Tether | DIB, I2 | 1,6-HAT | 6-Oxa-1-azaspiro[4.5]decane |
| N-Phosphoramidate on C-1 Tether | DIB, I2 | 1,6-HAT | 1-Oxa-7-azaspiro[5.5]undecane |
Data sourced from research on N-radical promoted HAT reactions in carbohydrate systems. csic.es
Metal-Catalyzed Oxidative Cyclization in Spiroketal Synthesis
Metal catalysts are instrumental in facilitating oxidative cyclization reactions that lead to spiroketal structures. These reactions often involve the oxidation of a precursor molecule, followed by an intramolecular cyclization to form the spiro-framework.
For example, the synthesis of 1-oxa-4-azaspiro researchgate.netresearchgate.netdeca-6,9-diene-3,8-dione derivatives has been achieved using a copper-catalyzed oxidative process. nih.gov In this synthesis, a precursor molecule is treated with phenyliodine(III) diacetate (PhI(OAc)2) as the oxidant in the presence of a copper(I) catalyst, Cu[(CH3CN)4ClO4]. nih.gov The metal catalyst facilitates the intramolecular cyclization, leading to the desired spiro compound.
The mechanisms of such reactions can be complex. In the biosynthesis of natural products, heme-dependent oxidases and other metalloenzymes catalyze oxidative cyclizations. nih.gov For instance, the formation of certain nitrogen heterocycles proceeds via the oxidation of a C-H bond to a radical, which then adds intramolecularly to a double bond, followed by a second oxidation step to yield the cyclized product. nih.gov In the synthesis of spirodiazaselenurane, the mechanism involves the oxidation of a diaryl selenide (B1212193) to a selenoxide intermediate, which then cyclizes in a stepwise manner through a hydroxyl chalcogenurane intermediate to form the final spiro compound. nih.gov
Multi-component Reaction Pathways Leading to Spiro[5.5]undecane Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time. researchgate.netrsc.org Several MCRs have been developed for the synthesis of spiro[5.5]undecane derivatives.
One such example is a one-pot Lewis acid-catalyzed reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones. banglajol.info The proposed mechanism involves an initial Michael addition of the enol form of dimedone to the diarylideneacetone, forming an adduct that subsequently undergoes an intramolecular cyclization to yield the 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione product. banglajol.info
Another innovative approach is the use of isocyanide/acetylene-based multicomponent reactions (IAMCRs) to produce novel oxa-aza-spiro heterocycles. nih.gov A catalyst-free, three-component reaction between an alkyl isocyanide, an acetylenic ester, and a 4-arylidene-isoxazol-5(4H)-one derivative yields 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene structures. The mechanism proceeds through the formation of a zwitterionic adduct from the isocyanide and acetylene, which then couples with the third component in a cascade reaction. nih.gov
Biocatalysis has also been employed in MCRs. An enzymatic, promiscuous protocol catalyzed by d-aminoacylase was developed for a [5+1] double Michael addition to synthesize (hetero)spiro[5.5]undecane derivatives with high stereoselectivity. researchgate.net
| Reaction Type | Key Reactants | Catalyst/Conditions | Spirocycle Core |
| Double Michael Addition | Dimedone, Diaryl-1,4-pentadien-3-ones | Lewis Acid | Spiro[5.5]undecane |
| Isocyanide-based MCR | Alkyl isocyanides, Acetylenic esters, 4-Arylidene-isoxazol-5(4H)-ones | Toluene, 110 °C | 1-Oxo-2-oxa-3-azaspiro[4.4]nonane |
| [5+1] Double Michael Addition | Functionalized cyclohexene (B86901) derivative | d-Aminoacylase | (Hetero)spiro[5.5]undecane |
This table summarizes various multi-component reaction strategies for synthesizing spirocyclic compounds. researchgate.netbanglajol.infonih.gov
Molecular Architecture and Conformational Analysis of 1 Oxa 4 Azaspiro 5.5 Undecan 5 One
Stereochemical Features and Configuration Assignment of Spirocenters
The central spiro carbon atom in 1-Oxa-4-azaspiro[5.5]undecan-5-one is a stereocenter, rendering the molecule chiral. The presence of this single, shared atom between the two rings introduces a unique form of chirality known as axial chirality. This arises from the non-planar arrangement of the two rings, which can be envisioned as being oriented in planes that are perpendicular to each other.
The absolute configuration of the spirocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, one looks from one ring into the other along the axis passing through the spiro atom. The substituents on the ring closer to the viewer are assigned priorities, as are the substituents on the farther ring. A sequence rule is then applied to these sets of substituents to determine the stereochemical descriptor (R or S). Due to the spirocyclic nature, the molecule can also exhibit P (plus) or M (minus) helical chirality, which describes the right-handed or left-handed screw sense of the molecular helix.
The stereochemistry of spiro compounds is a critical determinant of their biological activity and chemical reactivity. The rigid and well-defined three-dimensional orientation of substituents on the spiro scaffold can lead to specific interactions with biological targets.
Ring Conformations and Conformational Dynamics of the Spiro[5.5]undecane System
The Tetrahydropyranone-like Ring: The six-membered ring containing the oxygen atom and the carbonyl group (positions 1, 2, 3, 5, 6, and the spiro carbon) is a derivative of tetrahydropyran-2-one. In analogous systems like 1-oxaspiro[5.5]undecanes, the oxygen-containing ring typically exists in a dynamic equilibrium between two chair-like conformations. However, the presence of the spiro fusion and the carbonyl group can introduce significant distortions. Theoretical and experimental studies on similar spirocyclic systems have shown that boat and twist-boat conformations can also be energetically accessible. The anomeric effect, which involves the delocalization of an oxygen lone pair into an adjacent anti-periplanar σ* orbital, can play a significant role in stabilizing certain conformations.
The Piperidinone-like Ring: The nitrogen-containing lactam ring (positions 4, 5, 7, 8, 9, 10, and the spiro carbon) is a derivative of piperidin-2-one. The conformational landscape of six-membered lactams is influenced by the planarity of the amide bond, which prefers to be planar or near-planar. This constraint can lead to flattened chair, boat, or skew-boat conformations. The presence of the spiro junction further restricts the conformational flexibility of this ring. Computational studies on various spiro-lactam systems have been instrumental in elucidating their preferred conformations, often revealing complex potential energy surfaces with multiple stable conformers.
| Ring System | Predicted Conformations | Key Influencing Factors |
| Tetrahydropyranone-like Ring | Chair, Twist-Boat, Boat | Anomeric effect, Steric interactions, Carbonyl group planarity |
| Piperidinone-like Ring | Flattened Chair, Skew-Boat | Amide bond planarity, Steric hindrance from spiro fusion |
Influence of Substituents on Molecular Geometry and Conformational Preferences
The introduction of substituents onto the this compound scaffold can have a profound impact on its molecular geometry and conformational preferences. The nature, size, and position of the substituent will determine its steric and electronic effects.
Steric Effects: Bulky substituents will generally favor equatorial positions in a chair-like conformation to minimize steric strain arising from 1,3-diaxial interactions. In boat or twist-boat conformations, the steric interactions are more complex, but the principle of minimizing non-bonded repulsions remains a driving force. The presence of a substituent can shift the conformational equilibrium towards the conformer where the substituent occupies a less sterically hindered position.
Electronic Effects: The electronic nature of a substituent can influence the geometry and conformational equilibrium through various mechanisms. For instance, an electron-withdrawing group on the nitrogen atom of the lactam can affect the degree of pyramidalization at the nitrogen and the rotational barrier around the amide bond. Similarly, substituents on the tetrahydropyranone ring can influence the anomeric effect, thereby altering the relative stability of different conformers.
The table below summarizes the predicted influence of different types of substituents at various positions on the conformational equilibrium of the spiro[5.5]undecane system.
| Substituent Position | Substituent Type | Predicted Influence on Conformation |
| Nitrogen (N-4) | Bulky alkyl group | May favor a conformation that minimizes steric clash with the rest of the molecule. |
| Carbonyl-adjacent (C-3, C-6) | Alkyl group | Will likely favor an equatorial position in a chair-like conformer to reduce steric strain. |
| Piperidinone Ring (C-7, C-8, C-9, C-10) | Polar substituent | May influence ring puckering and intermolecular interactions. |
Computational Chemistry and Molecular Modeling Studies of 1 Oxa 4 Azaspiro 5.5 Undecan 5 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Oxa-4-azaspiro[5.5]undecan-5-one, these methods provide insights into its electronic structure, stability, and reactivity. By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For derivatives of the closely related 1-oxa-4-azaspiro[4.5]decane scaffold, computational studies have been employed to understand their reactivity and potential as Michael acceptors, which is crucial for their biological activity. nih.gov For this compound, the presence of the lactam ring (a cyclic amide) and the ether oxygen introduces specific electronic features. The lone pairs on the oxygen and nitrogen atoms, as well as the carbonyl group, are expected to be the primary sites for electrophilic and nucleophilic interactions, respectively.
Electrostatic potential (ESP) maps visually represent the charge distribution and are used to predict sites for intermolecular interactions. For this compound, the ESP map would likely show a negative potential (red color) around the carbonyl oxygen, indicating a region susceptible to electrophilic attack, and a positive potential (blue color) around the amide proton, indicating a site for nucleophilic interaction.
Molecular Dynamics Simulations for Conformational Ensemble Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior and conformational flexibility of molecules. nih.gov For a flexible molecule like this compound, which contains a six-membered piperidine (B6355638) ring and a six-membered morpholinone ring fused at a spiro center, MD simulations can provide a detailed picture of its accessible conformations in different environments (e.g., in vacuum or in a solvent). mdpi.com
The analysis of an MD trajectory can reveal key dynamic properties:
Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD plot indicates that the simulation has reached equilibrium. nih.gov
Radius of Gyration (Rg): Rg provides a measure of the compactness of the molecule. Changes in Rg during a simulation can indicate conformational changes, such as folding or unfolding. nih.gov
Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent. This is important for understanding interactions with the surrounding environment. nih.gov
Hydrogen Bonds: Analysis of intramolecular and intermolecular hydrogen bonds can reveal key interactions that stabilize certain conformations. nih.gov
Ligand-Target Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
While specific targets for this compound have not been extensively reported, studies on similar spirocyclic structures provide insights into potential applications. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated as inhibitors of carbonic anhydrase, and derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). researchgate.netnih.gov Furthermore, 3,9-diazaspiro[5.5]undecane-based compounds have been studied as antagonists for the GABA-A receptor. soton.ac.uk
A typical docking study for this compound would involve:
Preparation of the Ligand and Receptor: The 3D structure of the ligand is generated and optimized. The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. soton.ac.uk
These predictions can guide the rational design of more potent and selective derivatives by modifying the structure of this compound to enhance its interactions with the target.
In Silico Prediction of Molecular Descriptors for Structure-Activity Correlation
In silico methods are used to calculate a wide range of molecular descriptors that quantify the physicochemical and structural properties of a molecule. These descriptors are then used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity.
For this compound and its derivatives, a variety of descriptors can be calculated. These are often grouped into several categories:
| Descriptor Category | Examples | Relevance |
| Constitutional (1D) | Molecular Weight, Atom Count, Bond Count | Basic properties of the molecule. |
| Topological (2D) | Connectivity Indices, Shape Indices | Describe the atomic connectivity and shape of the molecule. |
| Geometrical (3D) | Surface Area, Volume, Radius of Gyration | Relate to the 3D conformation of the molecule. |
| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA), pKa | Important for absorption, distribution, metabolism, and excretion (ADME) properties. |
Public databases like PubChem provide predicted values for some of these descriptors for related compounds. For example, for the similar compound 1-oxa-9-azaspiro[5.5]undecan-4-one, a predicted XlogP of -0.5 is available, suggesting it is a relatively hydrophilic molecule. uni.lu
Structure-activity relationship (SAR) studies on related spirocyclic compounds have demonstrated the importance of these descriptors. For example, in a series of 1-oxa-4-azaspiro uni.lunih.govdeca-6,9-diene-3,8-dione derivatives with antitumor activity, modifications to the scaffold that altered lipophilicity and electronic properties led to significant changes in their potency against various cancer cell lines. nih.govnih.gov Similarly, for 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides, the nature of the substituents on the spirocyclic core was found to be critical for their inhibitory activity against carbonic anhydrase. researchgate.net By developing QSAR models for a series of this compound derivatives, researchers could predict the activity of new compounds and prioritize their synthesis and testing.
Structure Activity Relationship Sar Elucidation for 1 Oxa 4 Azaspiro 5.5 Undecan 5 One Derivatives
Systematic Variation of Substituents and Their Impact on Biological Potency
The biological activity of 1-oxa-4-azaspiro[5.5]undecan-5-one derivatives is profoundly influenced by the nature and position of various substituents. Studies on closely related spirodienone compounds have provided valuable insights into these relationships, particularly in the context of anticancer activity. nih.gov
Research on a series of 1-oxa-4-azaspiro nih.govresearchgate.netdeca-6,9-diene-3,8-dione derivatives, which share a similar oxa-aza spiro core, has demonstrated that modifications at the nitrogen atom and other positions on the scaffold can lead to significant changes in cytotoxicity against various cancer cell lines. nih.govnih.gov For instance, the introduction of different benzyl (B1604629) groups at the N4-position has been explored. While many modifications led to a decrease in activity, certain substituents were found to enhance potency against specific cell lines. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric properties of the substituents.
One study synthesized a series of novel 1-oxa-4-azaspironenone derivatives and evaluated their antitumor effects. nih.gov The results indicated that the inhibitory activities of most compounds were generally stronger against the MDA-MB-231 breast cancer cell line compared to other cell lines, suggesting a degree of selectivity. nih.gov
| Compound | Modification | Target Cell Line | IC50 (µM) |
| 6d | Varied substituent | A549 (Lung Cancer) | 0.26 |
| 8b | Varied substituent | MDA-MB-231 (Breast Cancer) | 0.10 |
| 6b | Varied substituent | HeLa (Cervical Cancer) | 0.18 |
Table 1: Cytotoxicity of selected 1-oxa-4-azaspironenone derivatives against different cancer cell lines. nih.gov
These findings underscore the importance of systematic substituent variation in optimizing the biological potency of this class of compounds. The data suggests that even subtle changes to the chemical structure can have a dramatic impact on their therapeutic potential.
Positional Effects of Functional Groups on Target Interactions
The specific placement of functional groups on the this compound scaffold is critical in determining how these molecules interact with their biological targets. The spatial arrangement of these groups influences the binding affinity and selectivity of the compounds.
In the context of antitumor 1-oxa-4-azaspironenone derivatives, the position of substituents on the spirocyclic framework has been shown to be a key determinant of activity. nih.gov For example, the introduction of a methyl group at the C2 position of the oxazolidinone ring has been investigated. nih.gov These modifications, in combination with substitutions on the nitrogen atom, have led to compounds with varying degrees of potency.
| Compound | N-Substituent | C2-Substituent | IC50 against MDA-MB-231 (µM) |
| 11d | 4-Chlorobenzyl | H | 0.08 |
| 11h | 4-Methoxybenzyl | H | 0.08 |
| 11k | 4-Bromobenzyl | Methyl | 0.09 |
Table 2: Impact of N- and C2-substituents on the cytotoxicity of 1-oxa-4-azaspiro nih.govresearchgate.netdeca-6,9-diene-3,8-dione derivatives against the MDA-MB-231 cell line. researchgate.net
The data indicates that both the electronic nature of the substituent on the aromatic ring of the N-benzyl group and the presence of a substituent at the C2 position can modulate the anticancer activity.
Enantioselective SAR and the Role of Absolute Configuration
The three-dimensional nature of drug-target interactions often means that the different enantiomers of a chiral molecule will exhibit different biological activities. For spirocyclic compounds like this compound, which possess a chiral spiro center, understanding the enantioselective SAR is crucial for developing effective and safe therapeutic agents.
While specific studies on the enantioselective SAR of this compound are not widely available, research on related spirocyclic systems highlights the importance of absolute configuration. For instance, an enantioselective synthesis of a 1-azaspiro[5.5]undecane ring system, a core component of histrionicotoxin (B1235042) alkaloids, has been achieved, underscoring the significance of stereocontrol in the synthesis of such molecules. clockss.org The specific stereochemistry of the final compound is critical for its biological function. clockss.org
The differential activity of enantiomers arises from their distinct spatial arrangements, which can lead to one enantiomer fitting more snugly into a chiral binding site on a biological target than the other. This can result in one enantiomer being significantly more potent (the eutomer) while the other may be less active or even have undesirable off-target effects (the distomer). Therefore, the determination of the absolute configuration and the evaluation of the biological activity of individual enantiomers are essential steps in the drug discovery and development process for this class of compounds.
Scaffold Modifications and Bioisosteric Replacements in Oxa-Aza Spiro[5.5]undecane Systems
Altering the core scaffold of a molecule through modifications or bioisosteric replacements is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For the 1-oxa-4-azaspiro[5.5]undecane system, several such modifications have been explored.
One approach involves changing the ring size of the spirocyclic system. For example, the contraction of a spiro[5.5]undecane to a spiro[5.4]decane scaffold has been investigated in the context of developing neurotrophic agents. researchgate.netnih.gov This structural tweak can induce rigidity, modulate hydrophobicity, and improve the binding directionality of the molecule, potentially leading to enhanced potency and a more desirable biological profile. nih.gov
Bioisosteric replacement is another key strategy. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's characteristics. For instance, the lactam moiety in the this compound could potentially be replaced with other functional groups. While specific examples for this exact scaffold are limited, the general principle of bioisosterism is widely applied in drug design. acs.org For example, in other heterocyclic systems, a 1,3,4-oxadiazole (B1194373) ring is often used as a bioisostere for amide or ester groups. mdpi.comfrontiersin.org
| Original Scaffold | Modified Scaffold | Rationale for Modification | Potential Outcome |
| spiro[5.5]undecane | spiro[5.4]decane | Induce rigidity, modulate hydrophobicity | Enhanced potency, improved binding |
| Lactam moiety | 1,3,4-Oxadiazole | Bioisosteric replacement | Improved metabolic stability, altered polarity |
| 1-Oxa-4-azaspiro | 1,9-Diazaspiro | Alter heteroatom composition | Different target interactions, modified ADME properties |
Table 3: Examples of scaffold modifications and bioisosteric replacements in spirocyclic systems.
These strategies demonstrate the versatility of the spirocyclic scaffold and the potential for fine-tuning its properties through rational design and synthetic chemistry.
Targeted Biological Activity and Molecular Mechanisms in Vitro Research
Enzyme Inhibition Profiling of 1-Oxa-4-azaspiro[5.5]undecan-5-one Analogues
Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms
Analogues of the 1-oxa-4-azaspiro[5.5]undecane scaffold have emerged as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). The inhibition of sEH is a promising strategy for the treatment of cardiovascular and inflammatory diseases.
Research has focused on derivatives such as 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas and sulfonyl ureas incorporating a 1-oxa-9-azaspiro[5.5]undecane core. researchgate.netnih.govmdpi.com These compounds act as competitive, reversible inhibitors, with their urea (B33335) or amide carbonyl oxygen forming hydrogen bonds with key tyrosine residues in the sEH catalytic pocket, and the NH groups acting as hydrogen bond donors to an aspartate residue. mdpi.com The spirocyclic scaffold itself provides a rigid and lipophilic framework that fits well within the enzyme's active site. researchgate.netmdpi.com
A notable compound, a 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea (compound 19 in the cited study), has demonstrated excellent sEH inhibitory activity. nih.gov Furthermore, sulfonyl urea derivatives with a 1-oxa-9-azaspiro[5.5]undecane core have shown impressive potency, with some compounds exhibiting IC50 values in the low nanomolar range against human recombinant sEH. mdpi.com
Table 1: sEH Inhibition by 1-Oxa-azaspiro[5.5]undecane Analogues
| Compound Analogue Type | Specific Compound Example | Enzyme Source | IC50 (nM) | Reference |
|---|---|---|---|---|
| 1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea | Compound 19 | Not Specified | Potent (Specific value not provided in abstract) | nih.gov |
| 1-Oxa-9-azaspiro[5.5]undecane-based sulfonyl urea | Compound 4f | Human recombinant sEH | 2.94 | mdpi.com |
| Compound 4l | Human recombinant sEH | 1.69 | mdpi.com |
Methionyl-tRNA Synthetase (MRS) Inhibition and Specificity
Methionyl-tRNA synthetase (MetRS) is an essential enzyme for protein synthesis, making it an attractive target for the development of novel antimicrobial agents. While there is extensive research on MetRS inhibitors, a review of the current scientific literature did not identify any studies specifically investigating compounds with a 1-oxa-4-azaspiro[5.5]undecane-5-one scaffold.
The development of MetRS inhibitors has largely focused on other chemical classes, such as diaryl diamines and various heterocyclic compounds, which have shown potent activity against bacterial and parasitic forms of the enzyme. nih.govscispace.com The research in this area emphasizes the potential for developing selective inhibitors that can distinguish between the microbial and human forms of MetRS. scispace.com At present, there is no available data to suggest that this compound analogues have been explored as inhibitors of this enzyme.
Acetyl-CoA Carboxylase (ACC) Inhibition Studies
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid synthesis and oxidation, making it a target for the treatment of metabolic diseases and cancer. Research has identified spirocyclic diamine-based compounds as non-selective inhibitors of ACC. nih.gov These inhibitors were designed to mimic the structural features of known spirochromanone inhibitors. nih.gov
One lead compound from this series demonstrated the ability to inhibit de novo lipogenesis in rat hepatocytes with an IC50 value of 0.30 µM. nih.gov While these spirocyclic diamines are structurally related to the 1-oxa-4-azaspiro[5.5]undecane core, they represent a distinct chemical series.
Table 2: ACC Inhibition by a Spirocyclic Diamine Analogue
| Compound Analogue Type | Specific Compound Example | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Spirocyclic diamine | Lead compound 3.5.1 | De novo lipogenesis in rat hepatocytes | 0.30 | nih.gov |
Rho-Associated Protein Kinase (ROCK) Inhibition Dynamics
Rho-associated protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its inhibition is being explored for the treatment of cardiovascular diseases, glaucoma, and cancer. A comprehensive review of the scientific literature did not reveal any studies on the inhibition of ROCK by compounds containing the this compound scaffold.
The development of ROCK inhibitors has primarily focused on other classes of compounds, such as those containing isoquinoline (B145761) and pyrimidine (B1678525) cores. nih.gov While the therapeutic potential of ROCK inhibitors is significant, there is currently no evidence to suggest that this compound analogues have been investigated for this biological target.
Carbonic Anhydrase (CA) Interrogation and Isozyme Selectivity
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. A series of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides has been synthesized and evaluated as inhibitors of various human CA isoforms. researchgate.net
Table 3: Carbonic Anhydrase Inhibition by 1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamide Analogues (Representative Data)
| Compound Analogue | CA Isoform | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides | hCA I | Data not specifically provided in abstract | researchgate.net |
| hCA II | Data not specifically provided in abstract | ||
| hCA IX | Data not specifically provided in abstract | ||
| hCA XII | Data not specifically provided in abstract |
Specific Ki values for individual compounds were not detailed in the available abstract.
Other Enzyme Systems Under Investigation (e.g., Chikungunya nsP2 Helicase)
The Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) helicase is essential for viral replication and represents a key target for antiviral drug discovery. A class of oxaspiropiperidine inhibitors, which are structurally related to 1-oxa-4-azaspiro[5.5]undecane-5-one, has been identified as potent allosteric inhibitors of the CHIKV nsP2 helicase. acs.orgmedsci.cn
These inhibitors act non-competitively with respect to both the ssRNA substrate and the ATP cofactor. The (R)-enantiomer of a lead oxaspiropiperidine compound demonstrated potent inhibition of both the ATPase and dsRNA unwinding activities of the nsP2 helicase, with the (S)-enantiomer being significantly less active. medsci.cn This highlights the stereospecificity of the interaction.
Table 4: Chikungunya nsP2 Helicase Inhibition by an Oxaspiropiperidine Analogue
| Compound Analogue | Assay | IC50 | Reference |
|---|---|---|---|
| Oxaspiropiperidine (R)-1 | nsP2hel ATPase activity | 0.84 µM | medsci.cn |
| dsRNA unwinding | 130 nM | ||
| Oxaspiropiperidine (S)-1 | nsP2hel ATPase activity | >100-fold weaker than (R)-1 | medsci.cn |
| dsRNA unwinding | 26 µM |
Receptor Ligand Binding and Functional Activity Assessments
In vitro studies have explored the interaction of derivatives based on the 1-oxa-4-azaspiro[5.5]undecane scaffold with various receptors, revealing a complex pharmacological profile. These investigations are crucial for understanding the molecular mechanisms that underpin their potential therapeutic effects.
Derivatives of the 1-oxa-azaspiro[5.5]undecane class have been identified as potent ligands for the Sigma-1 Receptor (σ1R), a unique intracellular chaperone protein implicated in a variety of cellular functions and neurological conditions. Research into a series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives demonstrated their potent dual-ligand activity, acting as both µ-opioid receptor (MOR) agonists and σ1R antagonists. nih.govnih.gov The design of these compounds often involves a merging strategy, combining the pharmacophores of both targets. nih.govnih.gov
Binding affinity assays, using 3H-pentazocine as the radioligand in transfected HEK-293 cell membranes, have confirmed high affinity for the human σ1R. acs.org For instance, a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives all showed nanomolar affinity for σ1 receptors, with Ki values ranging from 0.47 to 12.1 nM. nih.govbohrium.com This antagonistic activity at the σ1R is a key component of their pharmacological profile, as σ1R antagonists have been shown to potentiate opioid analgesia, potentially leading to safer and more effective pain management strategies. nih.govnih.gov The development of dual MOR agonist/σ1R antagonist compounds is considered a valuable approach for creating potent analgesics with an improved safety profile, such as reduced constipation compared to standard opioids. nih.govnih.govresearchgate.net
Table 1: Sigma-1 Receptor (σ1R) Binding Affinities of Spiro-Compound DerivativesThis table summarizes the binding affinities of various spiro-compound derivatives for the Sigma-1 Receptor (σ1R). The data is derived from in vitro radioligand binding assays.
| Compound Class | Reported Affinity (Ki) | Reference |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane and 1,5-Dioxa-9-azaspiro[5.5]undecane derivatives | 0.47 - 12.1 nM | nih.govbohrium.com |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives | High (specific values vary by derivative) | acs.org |
The same series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives that show σ1R antagonism also demonstrate significant agonist activity at the μ-opioid receptor (MOR). nih.govnih.gov This dual activity is a deliberate design strategy aimed at developing potent analgesics. researchgate.net The MOR is the primary target for major opioid analgesics.
Functional activity at the MOR is typically assessed by measuring the inhibition of cyclic AMP (cAMP) production in CHO-K1 cells. acs.org Studies on these spiro-derivatives have confirmed their agonistic nature, with some compounds showing a potent analgesic effect comparable to reference MOR agonists like oxycodone in preclinical models. nih.govnih.gov The combination of MOR agonism for pain relief and σ1R antagonism to potentially mitigate side effects represents a promising therapeutic strategy. nih.govnih.govresearchgate.net The specific substitutions on the spirocyclic scaffold, such as phenethyl groups at position 9 and substituted pyridyl moieties at position 4, are crucial for optimizing this dual pharmacological profile. nih.govnih.gov
Table 2: Functional Activity of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives at the Mu-Opioid Receptor (MOR)This table outlines the in vitro functional agonist activity of the specified derivatives at the MOR, typically measured via cAMP assays.
| Compound Class | Receptor | Functional Activity | Assay Method | Reference |
|---|---|---|---|---|
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives | μ-Opioid Receptor (MOR) | Agonist | cAMP inhibition in CHO-K1 cells | acs.org |
Neuropeptide Y (NPY) receptors, particularly the Y1 and Y2 subtypes, are involved in various physiological processes, and their modulation is a target for several diseases. nih.gov While various small molecule antagonists for NPY receptors have been developed, with some showing high potency, a review of the current scientific literature does not indicate that compounds based on the this compound scaffold have been specifically evaluated for antagonist activity at NPY receptors. Research has focused on other chemical classes for NPY receptor modulation. nih.govmedchemexpress.com
G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is a receptor that is activated by medium and long-chain fatty acids. A 2023 study detailed the design and synthesis of a series of compounds featuring a 1-oxa-9-azaspiro[5.5]undecane periphery, a structure closely related to the core topic of this article. researchgate.net These compounds were specifically designed and evaluated as GPR40 agonists, inspired by an advanced drug candidate for type II diabetes. researchgate.net This indicates that the spirocyclic scaffold is being actively explored for its potential to modulate GPR40, a target of interest in metabolic diseases. researchgate.net
Cellular Biological Response Studies (In Vitro)
Derivatives of the 1-oxa-4-azaspiro scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines in vitro. Studies on novel series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones and 1-oxa-4-azaspironenones have shown moderate to potent cytotoxic effects. nih.govnih.gov
These compounds were tested against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. nih.govnih.gov The results, measured by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicated potent activity. For example, within one series of 1-oxa-4-azaspironenone derivatives, compound 6d showed the strongest effect on the A549 cell line with an IC50 of 0.26 μM, while compound 8d had the most potent cytotoxicity against the MDA-MB-231 cell line with an IC50 of 0.10 μM. nih.gov Similarly, compound 6b was most active against the HeLa cell line with an IC50 of 0.18 μM. nih.gov In a related series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, compound 11h emerged as a promising candidate with IC50 values of 0.19 μM, 0.08 μM, and 0.15 μM against A549, MDA-MB-231, and HeLa cells, respectively. nih.gov This body of research highlights the potential of this chemical scaffold in the development of new anticancer agents.
Table 3: In Vitro Antiproliferative Activity (IC50) of 1-Oxa-4-Azaspiro DerivativesThis table presents a selection of the most potent IC50 values for different 1-Oxa-4-Azaspiro derivatives against various human cancer cell lines.
| Compound Series | Derivative | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|
| 1-Oxa-4-azaspironenones | 6d | A549 (Lung) | 0.26 | nih.gov |
| 8d | MDA-MB-231 (Breast) | 0.10 | nih.gov | |
| 6b | HeLa (Cervical) | 0.18 | nih.gov | |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | 11h | A549 (Lung) | 0.19 | nih.gov |
| MDA-MB-231 (Breast) | 0.08 | nih.gov | ||
| HeLa (Cervical) | 0.15 | nih.gov |
Role of 1 Oxa 4 Azaspiro 5.5 Undecan 5 One in Advanced Scaffold Design and Preclinical Drug Discovery
The 1-Oxa-4-azaspiro[5.5]undecan-5-one Motif as a Privileged Structure
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes them valuable starting points for drug discovery programs. Spirocyclic systems are increasingly recognized as privileged scaffolds due to their inherent structural rigidity and three-dimensional character, which distinguishes them from more common flat, aromatic structures.
The 1-oxa-4-azaspiro[5.5]undecane-5-one motif embodies these characteristics. Its spirocyclic nature creates a fixed, cross-shaped molecular geometry that restricts conformational flexibility. This rigidity can lead to enhanced selectivity and potency when interacting with biological targets, as the molecule does not need to expend significant entropic energy to adopt the correct binding conformation.
While direct research on the this compound parent compound is limited, the broader class of related oxa-azaspiro heterocycles has demonstrated a wide range of biological activities, supporting its classification as a privileged motif. For instance, derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent dual μ-opioid receptor (MOR) agonists and σ1 receptor antagonists for pain treatment. acs.org Similarly, other analogues like 1-oxa-9-azaspiro[5.5]undecan-4-ol have been investigated as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, showing potential for new antituberculosis drugs. The ability of this general spirocyclic framework to serve as a foundation for molecules targeting diverse proteins—from CNS receptors to bacterial enzymes—highlights its privileged nature.
The structural features of the 1-oxa-4-azaspiro[5.5]undecane-5-one scaffold—combining a tetrahydropyran (B127337) ring with a piperidinone lactam—offer multiple points for chemical modification, allowing chemists to fine-tune its properties and direct its activity toward specific biological targets.
Integration into Compound Library Synthesis for High-Throughput Screening
High-Throughput Screening (HTS) is a foundational technique in modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity. nih.gov The successful integration of novel scaffolds into HTS libraries is crucial for identifying new hit compounds. The 1-oxa-4-azaspiro[5.5]undecane-5-one core is well-suited for this purpose due to synthetic accessibility and the potential for creating diverse libraries of derivatives.
The synthesis of related spirocyclic systems provides a blueprint for how libraries based on the 1-oxa-4-azaspiro[5.5]undecane-5-one scaffold could be constructed. For example, research on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives demonstrates efficient, multi-step synthetic routes starting from simple materials like 4-aminophenol (B1666318) and glycolic acid. nih.govnih.gov Key steps in these syntheses often involve metal-catalyzed oxidative cyclization to form the core spirocyclic structure. nih.gov
By modifying the starting materials and introducing a variety of substituents at different positions on the scaffold, large and diverse compound libraries can be generated. These libraries can then be screened against a wide array of biological targets. The antitumor activity of various 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against several cancer cell lines illustrates the power of this approach. In these studies, different derivatives showed varied potency, highlighting how small structural changes can significantly impact biological activity. nih.govnih.gov
Below is a table of research findings for derivatives of a related spiro-compound, demonstrating the type of data generated from screening such libraries.
| Compound | Target Cell Line | IC₅₀ (µM) | Source |
| 11b | A549 (Lung Cancer) | 0.18 | nih.gov |
| 11h | A549 (Lung Cancer) | 0.19 | nih.gov |
| 11d | MDA-MB-231 (Breast Cancer) | 0.08 | nih.gov |
| 11h | MDA-MB-231 (Breast Cancer) | 0.08 | nih.gov |
| 11k | MDA-MB-231 (Breast Cancer) | 0.09 | nih.gov |
| 11h | HeLa (Cervical Cancer) | 0.15 | nih.gov |
| 11k | HeLa (Cervical Cancer) | 0.14 | nih.gov |
| 12c | HeLa (Cervical Cancer) | 0.14 | nih.gov |
This data pertains to derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione, a related but distinct scaffold, and is presented to illustrate the potential of screening libraries of spirocyclic compounds.
Potential as Chemical Probes for Complex Biological Systems
Chemical probes are small molecules designed to interact with a specific protein or pathway in a biological system, allowing researchers to study its function. The properties that make the this compound scaffold a privileged structure also make it an excellent candidate for the development of chemical probes. Its rigid 3D conformation can provide the high selectivity needed for a good probe, minimizing off-target effects that could confound experimental results.
Derivatives of related oxa-azaspiro scaffolds have already demonstrated utility in probing complex biological systems. For instance, the development of dual MOR agonists and σ1R antagonists from a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane core has helped to explore the therapeutic potential of simultaneously modulating both of these targets for pain management. acs.org One of the lead compounds from this research, 15au, showed potent analgesic activity comparable to oxycodone but with a reduced side-effect profile, providing valuable insights into this dual-target strategy. acs.org
In the context of cancer research, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been used to probe the proliferation of various cancer cell lines, with some compounds showing potent cytotoxicity at nanomolar concentrations. nih.gov The ability to synthesize a range of these molecules with different substituents allows for the systematic investigation of structure-activity relationships (SAR), which is crucial for optimizing a probe's potency and selectivity. This approach was used to identify compound 7j, a derivative of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one, which potently inhibited several cancer cell lines and was found to arrest the cell cycle in the G2/M phase. mdpi.com
Future Perspectives in Rational Drug Design and Development
The this compound scaffold holds considerable promise for the future of rational drug design. Its unique three-dimensional structure provides an opportunity to access novel chemical space that is often underexplored by traditional, flatter molecules. The success of closely related spirocyclic systems in diverse therapeutic areas—including oncology, pain management, infectious diseases, and chronic kidney disease—provides a strong rationale for the further investigation of this particular motif. acs.orgnih.govnih.gov
Future efforts in rational drug design will likely focus on several key areas:
Expansion of Synthetic Methodologies: Developing new and efficient synthetic routes to access a wider variety of derivatives of the this compound core will be critical. This will enable a more thorough exploration of the structure-activity relationships around the scaffold.
Computational and Structure-Based Design: As more is learned about the interactions of these spirocyclic compounds with their biological targets, computational methods such as molecular docking and molecular dynamics simulations can be used to guide the design of next-generation inhibitors with improved potency and selectivity.
New Therapeutic Applications: Given its status as a privileged structure, the scaffold should be screened against a broad range of biological targets to uncover novel therapeutic applications. Its rigid framework may be particularly well-suited for targeting protein-protein interactions, which are notoriously difficult to modulate with traditional small molecules.
Development of Drug Candidates: The discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas as orally active drug candidates for treating chronic kidney diseases demonstrates a clear path from scaffold identification to preclinical development. nih.gov A similar trajectory can be envisioned for compounds based on the this compound core.
Q & A
Q. Methodological Consideration :
- Use TLC and spectroscopic monitoring (IR, NMR) to track intermediate formation.
- Employ recrystallization (e.g., DMF/EtOH mixtures) to isolate pure products .
How can conflicting spectral data for this compound derivatives be resolved?
Advanced Research Focus
Complex splitting patterns in NMR spectra (e.g., multiplets for CH groups in spiro rings) often arise from conformational rigidity or diastereotopic protons. For example, in a related spiro compound, NMR signals at δ 2.01–2.43 ppm (m, 8H) were assigned to four magnetically distinct CH groups in the spiro framework . Resolution Strategies :
- Perform -DEPT and 2D NMR (COSY, HSQC) to confirm connectivity.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations).
- Validate assignments via X-ray crystallography, as done for homoazaadamantanone derivatives .
What strategies improve stereochemical control during spirocycle formation?
Advanced Research Focus
Stereoselectivity in spiro systems is influenced by reaction kinetics and steric effects. In the synthesis of 2-azaspiro[5.5]undecanes, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce enantioselectivity. For example, substituents on the nitrile component in multi-component reactions may direct ring closure to favor specific stereoisomers . Experimental Design :
- Screen chiral catalysts (e.g., proline derivatives) to enhance enantiomeric excess.
- Use temperature-controlled reactions to stabilize transition states favoring the desired stereochemistry .
How does the electronic nature of substituents affect the reactivity of this compound in further functionalization?
Advanced Research Focus
Electron-withdrawing groups (EWGs) on the spiro core can deactivate nucleophilic sites, complicating derivatization. For instance, introducing a dichloroacetyl group (as in 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane) may require careful optimization of electrophilic substitution conditions . Methodological Approach :
- Employ protecting groups (e.g., Boc for amines) to temporarily mask reactive sites.
- Utilize mild coupling agents (e.g., EDC/HOBt) for amide bond formation without ring degradation.
What analytical techniques are critical for confirming the structural integrity of this compound?
Q. Basic Research Focus
- X-ray Crystallography : Resolves bond lengths, angles, and spiro junction geometry, as demonstrated for homoazaadamantanone .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNOS, [M+H] = 213.3034) .
- Vibrational Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm) and heteroatom functional groups .
How can thermodynamic stability of the spirocyclic system be assessed for drug discovery applications?
Advanced Research Focus
Stability studies are critical for pharmaceutical relevance. Approaches Include :
- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.
- Solution Stability Assays : Monitor degradation in physiological buffers (pH 7.4, 37°C) via HPLC.
- Computational Modeling : Calculate strain energy and ring puckering using molecular mechanics (MMFF94) .
What are the challenges in scaling up laboratory-scale syntheses of this compound derivatives?
Advanced Research Focus
Scale-up issues often involve purification bottlenecks and exothermic reactions. Mitigation Strategies :
- Replace hazardous solvents (e.g., concentrated HSO) with safer alternatives (e.g., ion-exchange resins) .
- Optimize column chromatography parameters (e.g., gradient elution on Chromolith® columns) for high-throughput purification .
How can contradictions in biological activity data for structurally similar spiro compounds be addressed?
Advanced Research Focus
Discrepancies may arise from impurities or assay variability. Resolution Steps :
- Validate compound purity (>95%) via orthogonal methods (HPLC, NMR).
- Replicate assays under standardized conditions (e.g., enzyme inhibition IC with positive controls) .
What role does the oxa-aza spiro motif play in modulating pharmacokinetic properties?
Advanced Research Focus
The spiro framework enhances metabolic stability by restricting conformational flexibility. Key Findings :
- Improved membrane permeability compared to linear analogs, as seen in spirocyclic kinase inhibitors .
- Reduced cytochrome P450-mediated oxidation due to steric shielding of labile sites .
How can researchers navigate conflicting literature reports on reaction yields for spirocyclic systems?
Methodological Guidance
Yield discrepancies often stem from subtle variations in reaction setup. Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
